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Imaradenant (formerly AZD4635) is an orally available small molecule that acts as a selective

antagonist of the adenosine A2A receptor (A2AR).[1] By blocking the A2AR, Imaradenant aims

to counteract the immunosuppressive effects of adenosine within the tumor microenvironment,

thereby enhancing the anti-tumor immune response.[2] This guide provides a comparative

overview of the clinical trial data for Imaradenant, primarily in metastatic castration-resistant

prostate cancer (mCRPC), and discusses its standing relative to other therapeutic options.

It is important to note that AstraZeneca, the developer of Imaradenant, discontinued its

development and removed it from their clinical pipeline in late 2021, citing safety or efficacy

concerns, or as part of a strategic portfolio prioritization.[1][3]

Imaradenant in Metastatic Castration-Resistant
Prostate Cancer (mCRPC)
Imaradenant was evaluated in mCRPC as both a monotherapy and in combination with other

anticancer agents. The following tables summarize the key efficacy and safety findings from

these trials and compare them with established standard-of-care treatments for mCRPC.

Efficacy Data in mCRPC
The clinical activity of Imaradenant in a heavily pretreated mCRPC population was found to be

minimal.
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Treatment Clinical Trial
Patient

Population

Objective

Response

Rate (ORR)

Prostate-

Specific

Antigen

(PSA)

Response

Rate (≥50%

decline)

Median

Radiographi

c

Progression-

Free

Survival

(rPFS)

Imaradenant

Monotherapy

NCT0274098

5

Immune

checkpoint-

naïve

mCRPC

Not Reported 6.4% Not Reported

Imaradenant

+

Durvalumab

NCT0408955

3 (Module 1)

Heavily

pretreated

mCRPC

One

confirmed

complete

response

1 confirmed

PSA

response

2.3 months

Imaradenant

+ Oleclumab

NCT0408955

3 (Module 2)

Heavily

pretreated

mCRPC

No responses

1 confirmed

PSA

response

1.5 months

Abiraterone

Acetate +

Prednisone

Observational

Study

(CAPRO)

Post-

docetaxel

mCRPC

Not Reported 47.3%

8.7 months

(clinical/radio

graphic PFS)

Enzalutamide
AFFIRM

(Phase III)

Post-

docetaxel

mCRPC

Not Reported Not Reported

Not Reported

(Overall

Survival: 18.4

months)

Docetaxel
Retrospective

Study

First-line

mCRPC
Not Reported Not Reported

9 months

(PFS)

Safety and Tolerability in mCRPC
Imaradenant was generally reported to have a manageable safety profile, with the most

common adverse events being gastrointestinal and constitutional symptoms.
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Treatment Clinical Trial

Common Treatment-

Related Adverse

Events (>20%)

Serious Adverse

Events

Imaradenant

Monotherapy

NCT03980821

(Japanese patients)

Nausea, malaise,

decreased appetite,

vomiting.[2]

No deaths or serious

adverse events

reported.

Imaradenant +

Durvalumab

NCT04089553

(Module 1)

Nausea (37.9%),

fatigue (20.7%).

No treatment-related

serious AEs observed.

Imaradenant +

Oleclumab

NCT04089553

(Module 2)

Nausea (50%), fatigue

(30%), vomiting

(23.3%).

One patient had grade

5 cardiac arrest

deemed unrelated to

treatment.

Abiraterone Acetate +

Prednisone

Meta-analysis of 14

RCTs

Musculoskeletal and

connective tissue

disorders, fatigue.

Serious adverse

events (Grade 3/4)

occurred in 64.1% of

patients.

Enzalutamide +

Docetaxel
PRESIDE (Phase IIIb)

Asthenia (34.6%),

neutropenia (33.8%),

alopecia (32.4%).

Serious treatment-

emergent AEs in

49.3% of patients.

Docetaxel +

Enzalutamide
Phase Ib Study

Neutropenia (86.4%),

fatigue (77.3%).

Higher rates of

neutropenia and

neutropenic fever than

anticipated.

Imaradenant in Non-Small Cell Lung Cancer
(NSCLC)
Imaradenant was also investigated in patients with advanced non-small cell lung cancer. The

NCT03381274 trial included a treatment arm evaluating Imaradenant in combination with

oleclumab (an anti-CD73 antibody) in patients with EGFR-mutated NSCLC that had progressed

on a prior EGFR tyrosine kinase inhibitor. However, specific efficacy and safety data for the

Imaradenant-containing arm of this study are not publicly available in the reviewed search
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results. The available publications for this trial primarily focus on the results of the oleclumab

plus osimertinib combination.

Due to the lack of available data, a direct comparison of Imaradenant with standard-of-care

treatments for NSCLC cannot be provided at this time. Standard treatments for advanced

NSCLC are highly dependent on the specific subtype and molecular characteristics of the

tumor.

Alternatives to Imaradenant
Given the discontinuation of Imaradenant's development, researchers and clinicians are

focused on other agents targeting the adenosine pathway or alternative immunotherapeutic

strategies.

Other A2AR Antagonists: Several other A2A receptor antagonists are in clinical development,

including Ciforadenant (CPI-444) and Preladenant.

Ciforadenant: In a Phase 1 trial for mCRPC, Ciforadenant monotherapy and in

combination with atezolizumab showed some signs of clinical activity, with a clinical benefit

rate (Partial Response + Stable Disease) of 57% in evaluable patients.

Preladenant: This agent was initially developed for Parkinson's disease but has been

investigated in solid tumors. A Phase Ib/II trial (NCT03099161) evaluated preladenant as a

monotherapy and in combination with pembrolizumab in advanced solid tumors.

Standard of Care in mCRPC: For patients with mCRPC, particularly those who have

progressed after initial hormone therapy and chemotherapy, several effective treatments are

available. These include:

Androgen Receptor-Axis-Targeted Therapies: Abiraterone acetate and enzalutamide are

widely used and have demonstrated survival benefits.

Chemotherapy: Docetaxel remains a standard first-line chemotherapy for mCRPC, with

cabazitaxel often used as a second-line option.

Radiopharmaceuticals: For patients with bone-predominant metastatic disease, agents

like Radium-223 are an option.
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PARP Inhibitors: For patients with specific genetic mutations (e.g., BRCA), PARP inhibitors

like olaparib have shown efficacy.

PSMA-targeted Therapies: Lutetium-177 vipivotide tetraxetan is a newer option for

patients with PSMA-positive mCRPC.

Experimental Protocols
The clinical trials involving Imaradenant followed standardized protocols to assess safety,

tolerability, and efficacy.

General Phase I/II Trial Design for Imaradenant
Study Design: Typically open-label, multicenter, dose-escalation (Phase I) and dose-

expansion (Phase II) studies.

Patient Population: Patients with advanced, unresectable solid tumors who have failed

standard therapies. For indication-specific cohorts, patients with histologically confirmed

mCRPC or NSCLC with documented disease progression.

Treatment Administration: Imaradenant administered orally, once or twice daily, in

continuous cycles. Combination therapies involved co-administration with intravenous

infusions of monoclonal antibodies (e.g., durvalumab, oleclumab) on a specified schedule

(e.g., every 2 or 4 weeks).

Primary Endpoints:

Phase I: To determine the maximum tolerated dose (MTD) and recommended Phase 2

dose (RP2D), and to assess the safety and tolerability profile.

Phase II: To evaluate the anti-tumor activity, typically measured by Objective Response

Rate (ORR) according to Response Evaluation Criteria in Solid Tumors (RECIST) and/or

Prostate-Specific Antigen (PSA) response rate in prostate cancer.

Secondary Endpoints: Included Duration of Response (DOR), Disease Control Rate (DCR),

Progression-Free Survival (PFS), Overall Survival (OS), and pharmacokinetic (PK)

parameters.
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Assessments:

Safety: Monitored through regular physical examinations, vital signs, electrocardiograms

(ECGs), and laboratory tests (hematology, clinical chemistry). Adverse events were graded

according to the National Cancer Institute Common Terminology Criteria for Adverse

Events (CTCAE).

Efficacy: Tumor assessments were performed at baseline and at regular intervals (e.g.,

every 6-8 weeks) using imaging techniques such as CT scans or MRI. In prostate cancer

trials, PSA levels were monitored regularly.

Visualizations
Signaling Pathway of Imaradenant's Mechanism of
Action
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Caption: Imaradenant blocks the A2A receptor on immune cells, preventing adenosine-

mediated immune suppression.
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Experimental Workflow for a Typical Phase II Efficacy
Assessment

Patient Enrollment
(mCRPC, prior therapy)

Baseline Assessment
(Imaging, PSA)

Treatment Initiation
(Imaradenant +/- Combo)

On-Treatment Monitoring
(Safety, PSA)

Tumor Assessment
(Imaging every 6-8 weeks)

Response Evaluation
(RECIST, PCWG3)

Endpoint Analysis
(ORR, rPFS)

Click to download full resolution via product page

Caption: Workflow for assessing the efficacy of Imaradenant in a clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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